molecular formula C7H6Cl2O2 B054260 Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride CAS No. 115913-31-0

Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride

Cat. No.: B054260
CAS No.: 115913-31-0
M. Wt: 193.02 g/mol
InChI Key: UJCYQVOGBMCBSI-UHFFFAOYSA-N
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Description

Bicyclo[111]pentane-1,3-dicarbonyl dichloride is a unique and intriguing compound in the field of organic chemistry It is characterized by its bicyclic structure, which consists of two fused cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride typically involves the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . This reaction can be performed on a large scale, producing up to 1 kg of the compound within a day . The formed diketone undergoes a haloform reaction in batch to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can then be converted to the desired dichloride derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the photochemical addition and haloform reaction suggests that these methods could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride undergoes various chemical reactions, including substitution and addition reactions. The compound’s unique structure allows it to participate in reactions that form a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, and bases. For example, the compound can react with N-hydroxyphthalimide under light-mediated conditions to form valuable organotrifluoroborates .

Major Products

The major products formed from reactions involving this compound include various BCP-containing building blocks such as alcohols, acids, amines, and amino acids . These products are of significant interest in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride involves its ability to undergo various chemical transformations, leading to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed from the compound. For example, bicyclo[1.1.1]pentane derivatives have been shown to interact with enzymes and receptors in biological systems, enhancing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its esters . These compounds share the same bicyclic core structure but differ in their functional groups.

Uniqueness

This compound is unique due to its dichloride functional groups, which provide distinct reactivity compared to other bicyclo[1.1.1]pentane derivatives. This uniqueness makes it a valuable compound for the synthesis of novel organic molecules and materials .

Biological Activity

Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

This compound features a bicyclic structure that contributes to its chemical reactivity and biological interactions. The presence of two carbonyl groups and dichloride functionalities enhances its electrophilic character, allowing it to interact with various biological targets, including enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can effectively block enzymatic activity by modifying active site residues.

Key Mechanisms:

  • Covalent Modification : The dichloride moiety can react with nucleophiles (e.g., amino acid side chains) in target proteins, leading to irreversible inhibition.
  • Lipophilicity : The bicyclic structure enhances lipophilicity, facilitating membrane penetration and bioavailability in biological systems .

Therapeutic Applications

Research has indicated that bicyclo[1.1.1]pentane derivatives have potential therapeutic applications in various fields:

  • Cancer Therapy : Compounds featuring the bicyclo[1.1.1]pentane core have been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. For instance, a derivative demonstrated significant potency (IC50 = 2.8 nM) against IDO in cellular assays, suggesting its potential as an anti-cancer agent when combined with immune checkpoint inhibitors like pembrolizumab .
  • Cardiovascular Diseases : The incorporation of bicyclo[1.1.1]pentane into lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors has shown promise in reducing pro-inflammatory mediators associated with atherosclerosis. Studies indicated that these compounds maintained high potency while improving physicochemical properties compared to traditional inhibitors .

Case Study 1: IDO Inhibition

A study focused on the development of IDO inhibitors highlighted the advantages of using bicyclo[1.1.1]pentane as a bioisostere for phenyl rings in drug design. The resulting compounds exhibited improved metabolic stability and pharmacokinetic profiles compared to their phenyl counterparts, leading to enhanced therapeutic efficacy against tumors .

Case Study 2: LpPLA2 Inhibition

Another investigation demonstrated that bicyclo[1.1.1]pentane-containing LpPLA2 inhibitors effectively reduced lyso-phosphatidylcholine levels in atherosclerotic lesions during in vivo studies across multiple animal models. This reduction is crucial for mitigating inflammation and cardiovascular risks associated with elevated LpPLA2 activity .

Data Summary

Compound TypeTargetIC50 Value (nM)Notes
Bicyclo[1.1.1]pentane derivativeIDO2.8Potent inhibitor with favorable pharmacokinetics
Bicyclo[1.1.1]pentane-LpPLA2 inhibitorLpPLA2<100Reduces pro-inflammatory mediators

Properties

IUPAC Name

bicyclo[1.1.1]pentane-1,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c8-4(10)6-1-7(2-6,3-6)5(9)11/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCYQVOGBMCBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602202
Record name Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115913-31-0
Record name Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115913-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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